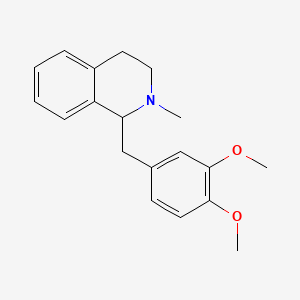
1-(3,4-Dimethoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a 3,4-dimethoxybenzyl group attached to a tetrahydroisoquinoline core, which is further substituted with a methyl group
準備方法
The synthesis of 1-(3,4-Dimethoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzyl chloride and 2-methyl-1,2,3,4-tetrahydroisoquinoline.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
化学反応の分析
1-(3,4-Dimethoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as sodium hydride in the presence of suitable nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3,4-Dimethoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
1-(3,4-Dimethoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group at the 2-position, which may affect its reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C19H23NO2 |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
1-[(3,4-dimethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H23NO2/c1-20-11-10-15-6-4-5-7-16(15)17(20)12-14-8-9-18(21-2)19(13-14)22-3/h4-9,13,17H,10-12H2,1-3H3 |
InChIキー |
ZTSWJSXOHCTXJY-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC=CC=C2C1CC3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13052327.png)


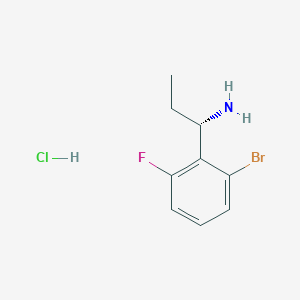

![1-(3-((4-Bromo-2-fluorophenyl)amino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13052383.png)
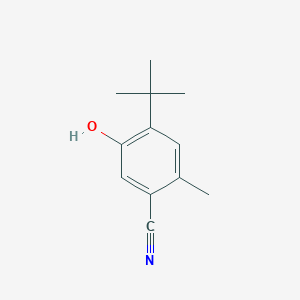
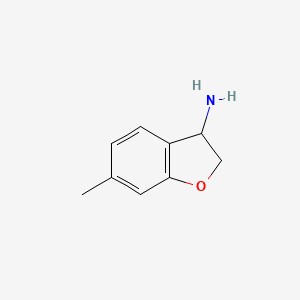

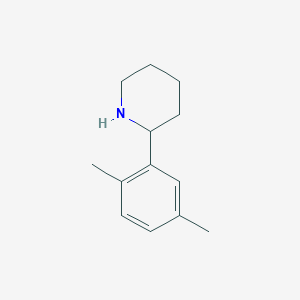

![7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052428.png)
![1-Amino-1-[3-(difluoromethoxy)phenyl]acetone](/img/structure/B13052435.png)

